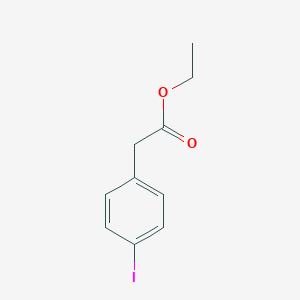
Ethyl 2-(4-iodophenyl)acetate
Übersicht
Beschreibung
Ethyl 2-(4-iodophenyl)acetate is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss various ethyl acetate derivatives, which are structurally related and often used in the synthesis of pharmaceuticals and other organic compounds. These derivatives include ethyl-2-(4-aminophenoxy)acetate , ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate , and others with similar ethyl acetate backbones modified with different functional groups and aromatic systems.
Synthesis Analysis
The synthesis of ethyl acetate derivatives is often achieved through multi-step reactions. For instance, ethyl-2-(4-aminophenoxy)acetate is synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . Another example is the synthesis of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, which involves an aza-alkylation/intramolecular Michael cascade reaction . These methods demonstrate the versatility of ethyl acetate derivatives in chemical synthesis.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed by X-ray crystallography. For example, ethyl-2-(4-aminophenoxy)acetate crystallizes in the triclinic crystal system, and its molecular packing is influenced by non-covalent interactions such as H…H, H…C, and O…H interactions . Similarly, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate is stabilized by intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
Ethyl acetate derivatives participate in various chemical reactions. The ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is used for the synthesis of hydroxamic acids and ureas from carboxylic acids . Additionally, reactions with lithium diisopropylamide (LDA) and electrophiles can lead to alkylated products, as seen with ethyl 2-(3-furopyridyl)acetates .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using techniques such as NMR spectroscopy, IR, mass spectrometry, and UV/Vis spectroscopy. For instance, the UV/Vis spectra of ethyl-2-(4-aminophenoxy)acetate show bands that are assigned to HOMO→LUMO transitions . The thermal stability can be assessed by thermogravimetric analysis (TGA) and differential thermal analysis (DTA), as done for ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate .
Wissenschaftliche Forschungsanwendungen
Carbohydrate Thioglycoside Donors : The related compound [1-cyano-2-(2-iodophenyl)]ethylidene group serves as an acetal-protecting group for carbohydrate thioglycoside donors. This group conveys strong beta-selectivity with thiomannoside donors and facilitates the formation of beta-rhamnopyranosides, which are challenging to synthesize otherwise (Crich & Bowers, 2006).
Green Chemistry in Pharmaceutical Education : Ethyl (4-phenylphenyl)acetate, a similar compound, is used in green Suzuki coupling reactions, a method taught in undergraduate organic chemistry labs to highlight environmentally friendly pharmaceutical chemistry practices (Costa et al., 2012).
Synthesis of Hydroxamic Acids and Ureas : Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, another related compound, mediates Lossen rearrangement and is used for synthesizing hydroxamic acids and ureas from carboxylic acids without racemization. This process is significant for its mild and environmentally friendly conditions (Thalluri et al., 2014).
Corrosion Inhibition : Quinoxaline compounds structurally similar to Ethyl 2-(4-iodophenyl)acetate have been studied as corrosion inhibitors for copper in nitric acid, demonstrating the relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).
Controlled Polymerization : Ethyl iodoacetate, a compound with a similar structure, has been employed as a transfer agent in the controlled/living radical polymerization of vinyl acetate, yielding polymers with predetermined molecular weights and low polydispersities (Iovu & Matyjaszewski, 2003).
Enhancement of Antiinflammatory Effect : Ethyl 4-biphenylyl acetate, closely related to the compound , has been studied for its enhanced anti-inflammatory effect when used in ointments with β-cyclodextrin derivatives. This research highlights its potential in topical treatments for inflammation (Arima et al., 1990).
Microbial Production Perspectives : In the broader context of short-chain esters like Ethyl acetate, microbial conversion of biomass-derived sugars into esters presents a sustainable alternative to traditional chemical synthesis methods. This approach is crucial for environmentally friendly and efficient industrial production (Zhang et al., 2020).
Kinetic Resolution in Drug Synthesis : Ethyl 1,4-benzodioxan-2-carboxylate, a structurally similar compound, is used as an intermediate in the production of the drug doxazosin mesylate. Its kinetic resolution via lipase catalyzed transesterification is significant for obtaining high-purity enantiomers in pharmaceutical synthesis (Kasture et al., 2005).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Relevant Papers The search results did not provide specific papers related to Ethyl 2-(4-iodophenyl)acetate . For a comprehensive analysis, it would be best to search academic databases or scientific journals for peer-reviewed articles on this compound.
Eigenschaften
IUPAC Name |
ethyl 2-(4-iodophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJDSUNRSIVGMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566358 | |
| Record name | Ethyl (4-iodophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-iodophenyl)acetate | |
CAS RN |
15250-46-1 | |
| Record name | Ethyl (4-iodophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)
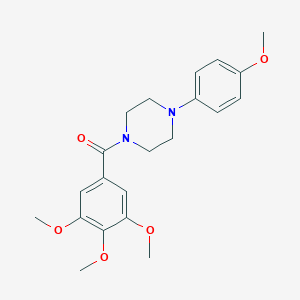
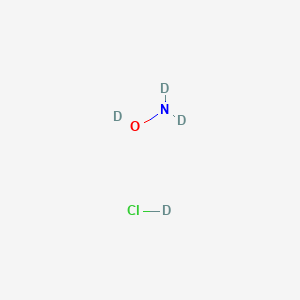
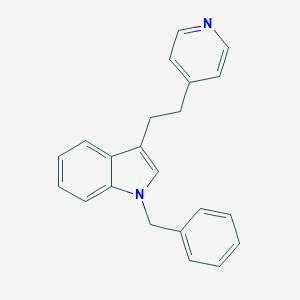
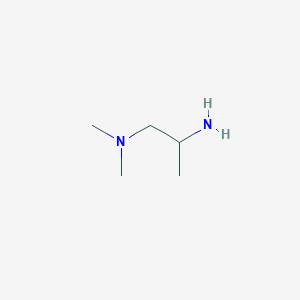
![1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B93122.png)
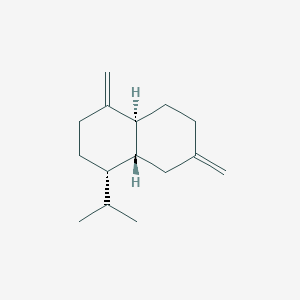
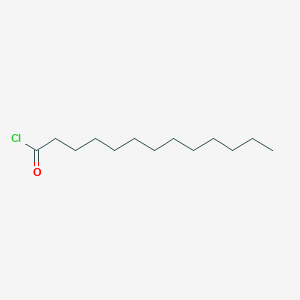
![1-Cyclohexyl-3-[(3-nitro-P-tolyl)sulphonyl]urea](/img/structure/B93128.png)
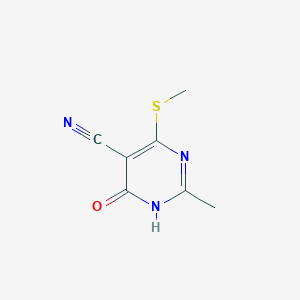
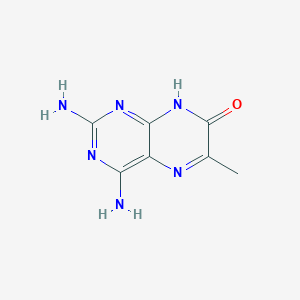
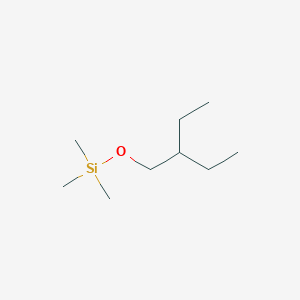
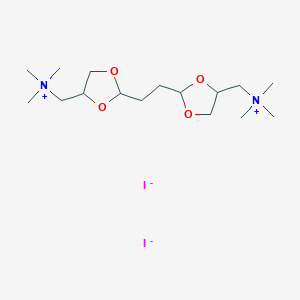
![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B93137.png)